3,3-Diaminobenzidine Tetrahydrochloride Hydrate
Overview
Description
3,3-Diaminobenzidine Tetrahydrochloride Hydrate is an organic compound commonly used as a peroxidase substrate in various biochemical applications. It is known for its role in immunoblotting and immunohistochemical staining techniques, where it serves as a chromogen for detecting antigen-antibody complexes . The compound is also utilized in histological staining to measure peroxidase activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,3-Diaminobenzidine Tetrahydrochloride Hydrate is synthesized by treating 3,3’-dichlorobenzidine with ammonia in the presence of a copper catalyst at high temperature and pressure, followed by an acidic workup . An alternative synthesis route involves the diacylation of benzidine with acetic anhydride under basic conditions, followed by nitration with nitric acid, saponification, and reduction with hydrochloric acid and iron .
Industrial Production Methods: The industrial production of this compound typically follows the synthetic routes mentioned above, with optimization for large-scale production. The process involves careful control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 3,3-Diaminobenzidine Tetrahydrochloride Hydrate undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Oxidation: The compound reacts with peroxidase in the presence of hydrogen peroxide to form a visible insoluble product.
Reduction: The reduction of dinitrobenzidine with hydrochloric acid and iron produces 3,3-Diaminobenzidine.
Substitution: The compound can undergo substitution reactions with various electrophiles under appropriate conditions.
Major Products: The major product formed from the oxidation reaction with peroxidase is a visible insoluble product, which is used for staining purposes . The reduction reaction yields 3,3-Diaminobenzidine from dinitrobenzidine .
Scientific Research Applications
3,3-Diaminobenzidine Tetrahydrochloride Hydrate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3,3-Diaminobenzidine Tetrahydrochloride Hydrate involves its interaction with peroxidase enzymes. When the compound reacts with peroxidase in the presence of hydrogen peroxide, it forms a visible insoluble product. This reaction is used to visualize the presence of antigens or antibodies in biological samples . The molecular targets include peroxidase enzymes, and the pathways involved are related to the enzymatic activity of peroxidase .
Comparison with Similar Compounds
- 3,3’,4,4’-Tetraaminobiphenyl Tetrahydrochloride
- 3,3’,5,5’-Tetramethylbenzidine
Comparison: 3,3-Diaminobenzidine Tetrahydrochloride Hydrate is unique in its high sensitivity and specificity as a peroxidase substrate. Compared to similar compounds like 3,3’,4,4’-Tetraaminobiphenyl Tetrahydrochloride and 3,3’,5,5’-Tetramethylbenzidine, it provides more distinct and visible staining, making it a preferred choice in immunohistochemistry and immunoblotting applications .
Properties
IUPAC Name |
5-(4-aminophenyl)cyclohexa-2,4-diene-1,1,2-triamine;hydrate;tetrahydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4.4ClH.H2O/c13-10-4-1-8(2-5-10)9-3-6-11(14)12(15,16)7-9;;;;;/h1-6H,7,13-16H2;4*1H;1H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYJCVCLFWWSVFU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=CC=C(C1(N)N)N)C2=CC=C(C=C2)N.O.Cl.Cl.Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22Cl4N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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